Fmoc-2-Nal-OH
Overview
Description
Fmoc-2-Nal-OH: N-(9-Fluorenylmethoxycarbonyl)-2-naphthyl-L-alanine , is a derivative of alanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the molecular formula C28H23NO4 and a molecular weight of 437.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: The industrial production of Fmoc-2-Nal-OH typically involves large-scale synthesis using the above-mentioned methods, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-2-Nal-OH can undergo oxidation reactions, particularly at the naphthyl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various electrophiles can be introduced using reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the naphthyl group.
Reduction: Reduced forms of the naphthyl group.
Substitution: Substituted naphthyl derivatives.
Scientific Research Applications
Chemistry: : Fmoc-2-Nal-OH is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group. It allows for the sequential addition of amino acids to form peptides .
Biology: : In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays .
Medicine: : The compound is used in the development of peptide-based drugs, providing a means to synthesize complex peptides with high purity .
Industry: : this compound is used in the production of peptides for various industrial applications, including the development of new materials and catalysts .
Mechanism of Action
The primary mechanism of action of Fmoc-2-Nal-OH involves its role as a protecting group in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed by treatment with a base such as piperidine. This allows for the selective deprotection of the amino group without affecting other functional groups in the molecule . The Fmoc group forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Similar Compounds
Fmoc-1-Nal-OH: Similar to Fmoc-2-Nal-OH but with the naphthyl group in a different position.
Fmoc-D-2-Nal-OH: The D-enantiomer of this compound.
Fmoc-Phe-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: : this compound is unique due to the specific positioning of the naphthyl group, which can influence the properties and reactivity of the compound in peptide synthesis. This makes it particularly useful for synthesizing peptides with specific structural and functional characteristics .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)26(16-18-13-14-19-7-1-2-8-20(19)15-18)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUTZJVERLGMQZ-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-43-9 | |
Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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